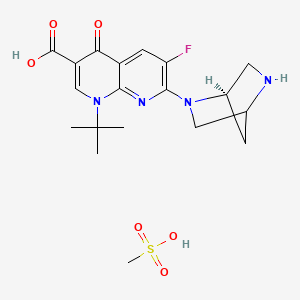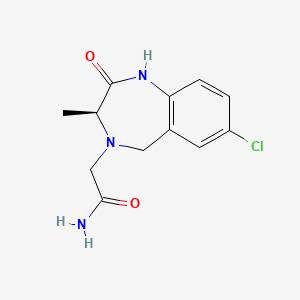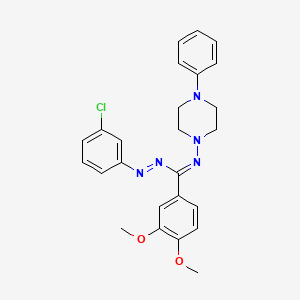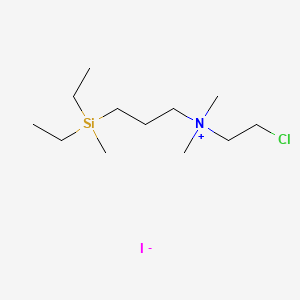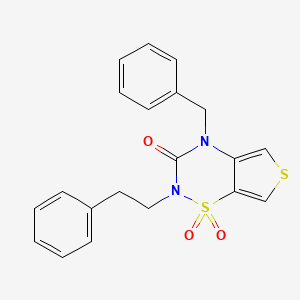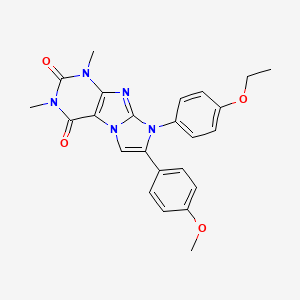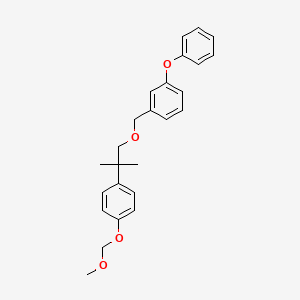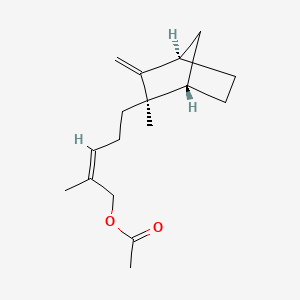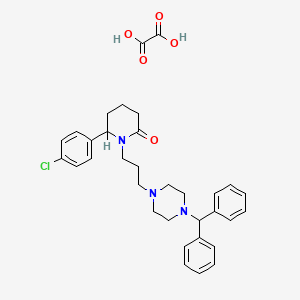
6-(p-Chlorophenyl)-1-(3-(4-(diphenylmethyl)-1-piperazinyl)propyl)-2-piperidinone oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El oxalato de 6-(p-clorofenil)-1-(3-(4-(difenilmetil)-1-piperazinil)propil)-2-piperidinona es un compuesto orgánico complejo con una estructura única que incluye un núcleo de piperidinona, un anillo de piperazina y un grupo clorofenilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del oxalato de 6-(p-clorofenil)-1-(3-(4-(difenilmetil)-1-piperazinil)propil)-2-piperidinona típicamente implica múltiples pasos, comenzando con la preparación del núcleo de piperidinona. Las condiciones de reacción a menudo incluyen el uso de reactivos y catalizadores específicos para facilitar la formación del producto deseado. Por ejemplo, la síntesis puede implicar el uso de p-clorofenilamina, cloruro de difenilmetil y piperazina bajo condiciones controladas de temperatura y presión.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. Los métodos industriales también pueden incluir pasos de purificación como la recristalización y la cromatografía para aislar el compuesto en su forma pura.
Análisis De Reacciones Químicas
Tipos de Reacciones
El oxalato de 6-(p-clorofenil)-1-(3-(4-(difenilmetil)-1-piperazinil)propil)-2-piperidinona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde un grupo funcional se reemplaza por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, se controlan cuidadosamente para lograr el resultado deseado.
Productos Mayores
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir diferentes formas oxidadas del compuesto, mientras que las reacciones de sustitución pueden producir una variedad de derivados sustituidos.
Aplicaciones Científicas De Investigación
El oxalato de 6-(p-clorofenil)-1-(3-(4-(difenilmetil)-1-piperazinil)propil)-2-piperidinona tiene varias aplicaciones en la investigación científica:
Química: El compuesto se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se estudia por su potencial actividad biológica e interacciones con objetivos biológicos.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, incluido su uso como candidato a fármaco.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del oxalato de 6-(p-clorofenil)-1-(3-(4-(difenilmetil)-1-piperazinil)propil)-2-piperidinona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a receptores o enzimas, modulando su actividad y provocando diversos efectos biológicos. Los objetivos y vías moleculares exactos involucrados dependen de la aplicación específica y el contexto de su uso.
Comparación Con Compuestos Similares
Compuestos Similares
- Clorhidrato de 3-(p-clorofenil)-β-alaninato de metilo
- 9-[6-p-cloroanilino]purineacetato de etilo
Unicidad
El oxalato de 6-(p-clorofenil)-1-(3-(4-(difenilmetil)-1-piperazinil)propil)-2-piperidinona es único debido a su combinación específica de grupos funcionales y características estructurales. Esta singularidad contribuye a sus propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Número CAS |
109758-29-4 |
|---|---|
Fórmula molecular |
C33H38ClN3O5 |
Peso molecular |
592.1 g/mol |
Nombre IUPAC |
1-[3-(4-benzhydrylpiperazin-1-yl)propyl]-6-(4-chlorophenyl)piperidin-2-one;oxalic acid |
InChI |
InChI=1S/C31H36ClN3O.C2H2O4/c32-28-17-15-25(16-18-28)29-13-7-14-30(36)35(29)20-8-19-33-21-23-34(24-22-33)31(26-9-3-1-4-10-26)27-11-5-2-6-12-27;3-1(4)2(5)6/h1-6,9-12,15-18,29,31H,7-8,13-14,19-24H2;(H,3,4)(H,5,6) |
Clave InChI |
ZEPAKLUQXAUWLF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C(=O)C1)CCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


